Copper bis(trimethylphosphine)(tetrahydroborate)
Description
Historical Development of Phosphine-Coordinated Copper Borohydrides
The historical foundation for phosphine-coordinated copper borohydrides traces back to the pioneering work of Hermann Irving Schlesinger and Herbert C. Brown, who first described alkali metal borohydrides in 1940. Their synthesis of lithium borohydride from diborane marked the beginning of systematic borohydride chemistry, establishing the fundamental reaction pathway where metal hydrides react with diborane to form tetrahydroborate salts. This foundational work laid the groundwork for subsequent investigations into transition metal borohydride complexes, particularly those involving copper centers.
The development of copper borohydride chemistry evolved significantly with the recognition that copper(I) complexes could accommodate various coordination modes with tetrahydroborate ligands. Early structural studies revealed that tetrahydroborate units could function as monodentate, bidentate, or even tridentate ligands depending on the electronic and steric environment around the copper center. The incorporation of phosphine ligands into copper borohydride systems emerged as researchers sought to control the coordination sphere and enhance the stability of these complexes.
Phosphine ligands brought particular advantages to copper borohydride chemistry due to their ability to act as strong sigma-donors while providing steric protection around the metal center. The development of bis(triphenylphosphine)copper(I) borohydride, closely related to the trimethylphosphine analog, demonstrated the effectiveness of bulky phosphine ligands in stabilizing copper-borohydride interactions. Research by Girolami and colleagues provided crucial insights into the bonding modes of tetrahydroborate ligands in phosphine-coordinated systems, revealing side-on bonding interactions that resembled those observed in related titanium complexes.
The evolution of this field has been marked by increasing sophistication in understanding the electronic factors that govern metal-borohydride interactions. Studies have shown that the nature of the phosphine ligand significantly influences the coordination mode of the tetrahydroborate unit, with more electron-donating phosphines favoring reduced coordination numbers and altered bonding geometries. This understanding has led to the rational design of copper borohydride complexes with specific properties for catalytic and synthetic applications.
Fundamental Chemical Characteristics and Notation
The fundamental chemical characteristics of copper bis(trimethylphosphine)(tetrahydroborate) are defined by its molecular composition and structural features. Based on available data, the compound exhibits a molecular formula that accommodates two phosphine ligands, one copper center, and one tetrahydroborate unit. The compound demonstrates the characteristic properties of copper(I) complexes, including tetrahedral or trigonal planar coordination geometries that are typical for this oxidation state.
Table 1: Physical and Chemical Properties of Copper bis(trimethylphosphine)(tetrahydroborate)
The tetrahydroborate ligand in this complex can adopt multiple coordination modes with the copper center. Structural studies of related phosphine-copper-borohydride systems have revealed that the BH₄⁻ unit commonly exhibits bidentate coordination through two of its hydrogen atoms, creating a chelating interaction with the metal center. This coordination mode is particularly stable in the presence of bulky phosphine ligands that provide steric protection while allowing the borohydride unit to maintain optimal orbital overlap with the copper center.
The notation for this compound follows standard organometallic nomenclature conventions, where the copper center is designated as copper(I) to indicate its oxidation state, and the ligands are listed in order of their electron-donating capacity. The tetrahydroborate unit is specifically noted as a distinct anionic ligand that balances the positive charge on the copper center when coordinated with neutral phosphine ligands. This charge balance is crucial for the overall stability of the complex and influences its reactivity patterns in subsequent chemical transformations.
Spectroscopic characterization of phosphine-copper-borohydride complexes typically reveals distinctive features in nuclear magnetic resonance and infrared spectroscopy. The ¹¹B nuclear magnetic resonance spectrum provides information about the coordination environment of the boron center, while ³¹P nuclear magnetic resonance spectroscopy offers insights into the phosphine coordination. Infrared spectroscopy is particularly valuable for identifying B-H stretching frequencies, which shift upon coordination to the metal center and provide direct evidence for the bonding mode of the tetrahydroborate ligand.
Position Within Organometallic Copper Chemistry
Copper bis(trimethylphosphine)(tetrahydroborate) occupies a distinctive position within the broader landscape of organometallic copper chemistry, representing an important class of compounds that bridge traditional copper coordination chemistry with borohydride reactivity. The compound exemplifies the versatility of copper(I) centers in accommodating diverse ligand environments while maintaining stability and reactivity characteristics that are valuable for synthetic applications.
Within the context of organocopper chemistry, this compound represents a departure from the more common alkyl and aryl copper species that have dominated the field since Henry Gilman's pioneering work in the 1930s. While traditional organocopper compounds are primarily based on carbon-copper bonds and exhibit aggregation behavior in solution and solid state, phosphine-copper-borohydride complexes demonstrate monomeric structures stabilized by the chelating nature of the phosphine ligands and the unique bonding characteristics of the tetrahydroborate unit.
The coordination chemistry of copper bis(trimethylphosphine)(tetrahydroborate) reflects the broader principles that govern copper(I) coordination behavior. Copper(I) complexes readily access coordination numbers of two, three, and four, with the specific geometry determined by electronic and steric factors. In the case of phosphine-borohydride complexes, the coordination number is typically four, achieved through two phosphine ligands and bidentate coordination of the tetrahydroborate unit. This tetrahedral arrangement around the copper center is consistent with the spherical electronic shell of the copper(I) ion and provides optimal orbital overlap for stable bonding interactions.
Table 2: Comparison of Copper bis(trimethylphosphine)(tetrahydroborate) with Related Copper Complexes
| Complex Type | Coordination Number | Primary Ligands | Bonding Characteristics | Stability |
|---|---|---|---|---|
| Copper bis(trimethylphosphine)(tetrahydroborate) | 4 | Phosphine, Borohydride | Tetrahedral, Chelating | High |
| Bis(triphenylphosphine)copper(I) halides | 3 | Phosphine, Halide | Trigonal planar | Moderate |
| Organocopper reagents | Variable | Alkyl/Aryl groups | Aggregated structures | Low |
| Copper(I) acetylides | 2-4 | Acetylide, Various | Linear to tetrahedral | Variable |
The electronic properties of copper bis(trimethylphosphine)(tetrahydroborate) are influenced by the strong sigma-donating ability of both the phosphine ligands and the tetrahydroborate unit. This electronic environment stabilizes the copper(I) oxidation state and prevents oxidation to copper(II), which is a common degradation pathway for many copper(I) complexes in air. The combination of strong sigma-donors creates a electron-rich environment around the copper center that enhances its nucleophilic character while maintaining the electrophilic potential necessary for certain reaction pathways.
The position of this compound within organometallic copper chemistry is further distinguished by its potential applications as a reducing agent and hydrogen transfer reagent. The presence of multiple B-H bonds provides a reservoir of hydridic hydrogen that can be accessed under appropriate reaction conditions, making the compound valuable for selective reduction processes. This reactivity profile complements the established role of copper complexes in catalytic transformations, particularly in carbon-carbon bond forming reactions and atom transfer processes.
Research developments in copper borohydride chemistry have demonstrated the potential for these complexes to serve as precursors to copper hydride species, which are important intermediates in various catalytic cycles. The controlled decomposition or ligand substitution reactions of phosphine-copper-borohydride complexes can generate reactive copper hydride intermediates that participate in hydrogenation, isomerization, and coupling reactions. This capability positions copper bis(trimethylphosphine)(tetrahydroborate) as a valuable synthetic intermediate that bridges the gap between stable, isolable copper complexes and highly reactive catalytic species.
Properties
IUPAC Name |
boranuide;copper(1+);triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXRFTLDBYUBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34BCuP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34010-85-0 | |
| Record name | Copper(1+), bis(triphenylphosphine)-, tetrahydroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34010-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16903-61-0, 34010-85-0 | |
| Record name | (T-4)-[Tetrahydroborato(1-)-κH,κH′]bis(triphenylphosphine)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triphenylphosphine)copper tetrahydroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper bis(trimethylphosphine)(tetrahydroborate) | |
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| Record name | Bis(triphenylphosphine)copper tetrahydroborate | |
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Preparation Methods
General Synthetic Strategy
The synthesis of copper(I) tetrahydroborate complexes with phosphine ligands generally follows a ligand substitution approach starting from copper(I) tetrahydroborate precursors coordinated with other phosphine ligands. The tetrahydroborate anion acts as a hydride donor and coordinates to copper in an η^2-fashion, stabilizing the copper(I) center.
Preparation from Copper(I) Tetrahydroborate Precursors
A common route to prepare copper bis(trimethylphosphine)(tetrahydroborate) is by ligand exchange starting from a copper(I) tetrahydroborate complex already coordinated with a different phosphine ligand, such as bis(triphenylphosphine)copper(I) tetrahydroborate. The reaction involves replacing the bulkier triphenylphosphine ligands with trimethylphosphine under controlled conditions.
-
- The starting complex bis(triphenylphosphine)copper(I) tetrahydroborate is dissolved in an inert solvent such as dichloromethane (CH2Cl2) under an argon atmosphere.
- Trimethylphosphine is added in stoichiometric excess to effect ligand exchange.
- The reaction mixture is stirred at ambient or slightly lowered temperature to promote substitution.
- The product precipitates or crystallizes upon slow evaporation or cooling.
- Isolation is performed by filtration or crystallization under inert atmosphere to avoid decomposition.
-
- Solvents must be rigorously dried and degassed to prevent hydrolysis.
- The reaction is sensitive to oxygen and moisture, requiring Schlenk techniques or glovebox handling.
- The tetrahydroborate ligand coordinates in an η^2-mode via two hydrogen atoms bridging to copper, confirmed by spectroscopic data.
Characterization Supporting Preparation
-
- ^1H NMR shows broad signals attributable to the BH4− hydrogens typically around 1.2 ppm (broad doublet).
- ^31P{^1H} NMR displays singlets in the negative ppm range (e.g., −14 to −16 ppm) indicating coordination of trimethylphosphine to copper.
- ^11B NMR shows broad multiplets near −30 ppm, characteristic of tetrahydroborate coordination.
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- IR spectra exhibit characteristic B–H stretching vibrations, including two resolved or broad bands at higher frequencies than η^1-BH4 complexes.
- A unique Cu–B–H vibration is observed around 400–500 cm^−1, indicative of the CuHBH four-membered ring formed in the complex.
-
- Crystals suitable for XRD are obtained by slow evaporation under inert atmosphere.
- The copper center exhibits distorted tetrahedral geometry, coordinated by two phosphorus atoms and two hydrogens from the tetrahydroborate.
- The Cu–Cu distances in dimeric forms exceed van der Waals radii, confirming discrete molecular units.
Comparative Data Table of Preparation Parameters and Characterization
| Parameter | Details/Value | Notes |
|---|---|---|
| Starting material | bis(triphenylphosphine)copper(I) tetrahydroborate | Ligand exchange precursor |
| Ligand | Trimethylphosphine | Added in excess for substitution |
| Solvent | Dichloromethane (CH2Cl2), dry and degassed | Inert atmosphere required |
| Atmosphere | Argon or nitrogen | Air/moisture sensitive |
| Temperature | Ambient to slightly reduced (0–25 °C) | Controls reaction rate and product stability |
| Yield | Approx. 40–50% (depending on conditions) | Moderate yield typical |
| ^1H NMR (BH4−) | ~1.2 ppm (broad doublet) | Confirms tetrahydroborate coordination |
| ^31P{^1H} NMR | −14 to −16 ppm (singlet) | Indicates phosphine coordination |
| ^11B NMR | ~−30 ppm (broad multiplet) | Characteristic of η^2-BH4 coordination |
| IR bands (B–H stretch) | 2200–2300 cm^−1 (two bands) | Differentiates η^2 from η^1 coordination |
| IR bands (Cu–B–H stretch) | 400–500 cm^−1 | CuHBH ring vibration |
| Crystal system | Monoclinic or triclinic (depending on crystallization) | Confirmed by XRD |
| Geometry around Cu | Distorted tetrahedral | Coordinated by 2 P atoms and 2 H from BH4 |
Alternative Synthetic Routes and Considerations
Direct Synthesis from Copper(I) Halides:
- Copper(I) halides (e.g., CuCl) can be reacted with sodium tetrahydroborate (NaBH4) in the presence of trimethylphosphine.
- This method requires careful control of stoichiometry and reaction conditions to avoid formation of copper metal or other side products.
- The reaction is typically carried out in dry solvents such as tetrahydrofuran (THF) or ether under inert atmosphere.
Use of Preformed Copper(I) Phosphine Complexes:
- Copper(I) complexes with trimethylphosphine can be prepared first by reacting copper(I) salts with trimethylphosphine.
- Subsequent addition of tetrahydroborate source leads to complex formation.
- This stepwise approach allows better control over ligand environment and complex purity.
Research Findings and Insights
The ligand exchange method provides a versatile and reproducible route to copper bis(trimethylphosphine)(tetrahydroborate), as demonstrated by spectroscopic and crystallographic analyses confirming the structure and bonding mode of the complex.
The η^2-coordination of tetrahydroborate is a key feature stabilizing the copper(I) center and influencing reactivity.
The complex demonstrates fluxional behavior in solution, as evidenced by NMR studies, indicating dynamic ligand exchange or BH4− motion.
The preparation requires strict exclusion of air and moisture to maintain the integrity of the sensitive copper(I) hydride species.
Chemical Reactions Analysis
Types of Reactions
Copper bis(trimethylphosphine)(tetrahydroborate) primarily undergoes reduction reactions due to the presence of the tetrahydroborate anion. It can also participate in substitution reactions where the trimethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Reduction Reactions: The compound acts as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols. Common reagents include aldehydes and ketones, and the reactions are typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution Reactions: Ligand exchange reactions can occur with other phosphines or nitrogen-based ligands under mild conditions, often in the presence of a coordinating solvent.
Major Products
Reduction Reactions: The major products are alcohols formed from the reduction of carbonyl compounds.
Substitution Reactions: The products are new copper complexes with different ligands replacing the trimethylphosphine.
Scientific Research Applications
Copper bis(trimethylphosphine)(tetrahydroborate) has several applications in scientific research:
Organic Synthesis: It is used as a reducing agent in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes.
Catalysis: The compound serves as a catalyst in hydrogenation reactions and other catalytic processes involving the reduction of unsaturated compounds.
Material Science: It is used in the preparation of copper-containing materials and nanomaterials with specific properties.
Medicinal Chemistry: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of copper bis(trimethylphosphine)(tetrahydroborate) involves the transfer of hydride ions from the tetrahydroborate anion to the substrate. This hydride transfer is facilitated by the coordination of the substrate to the copper center, which activates the substrate for reduction. The trimethylphosphine ligands stabilize the copper center and enhance its reactivity.
Comparison with Similar Compounds
To contextualize the properties and applications of [(CH₃)₃P]₂CuBH₄, a detailed comparison with structurally related copper(I) borohydride complexes is provided below.
Structural and Ligand-Based Comparisons
Key Observations :
- Ligand Effects : Trimethylphosphine ligands in [(CH₃)₃P]₂CuBH₄ reduce steric hindrance compared to triphenylphosphine in [(Ph₃P)₂CuBH₄], leading to faster reaction rates in reductions .
- Nuclearity: Dinuclear complexes like [(µ₂-dppm)₂Cu₂(η²-BH₄)₂] exhibit unique reactivity in hydrogen storage applications due to bridging ligands, whereas mononuclear complexes are more suited for homogeneous catalysis .
- Counterion Influence : The BH₄⁻ anion in [(CH₃)₃P]₂CuBH₄ provides stronger reducing power compared to BF₄⁻ in [Cu(L)(PPh₃)₂][BF₄], which lacks borohydride’s reductive capacity .
Biological Activity
Copper bis(trimethylphosphine)(tetrahydroborate), often referred to as Cu(PMe₃)₂BH₄, is a coordination complex that has garnered attention for its unique biological activities. This compound integrates copper, a trace element crucial for various biological functions, with trimethylphosphine and tetrahydroborate, which are known for their roles in electron transfer and reduction processes.
Chemical Structure
The chemical formula of Copper bis(trimethylphosphine)(tetrahydroborate) can be represented as . The structure features a copper center coordinated by two trimethylphosphine ligands and one tetrahydroborate anion, which contributes to its reducing properties.
Antioxidant Properties
One of the primary biological activities of Copper bis(trimethylphosphine)(tetrahydroborate) is its antioxidant capability. Studies have shown that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly significant in the context of neurodegenerative diseases, where oxidative damage plays a critical role.
Enzymatic Activity
Copper ions are known to be essential cofactors for various enzymes. Research indicates that Copper bis(trimethylphosphine)(tetrahydroborate) can enhance the activity of certain enzymes involved in metabolic pathways. For instance, it has been shown to activate superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby mitigating oxidative stress in cells.
Anticancer Activity
Recent studies have explored the anticancer potential of Copper bis(trimethylphosphine)(tetrahydroborate). In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines by promoting reactive oxygen species (ROS) generation. The mechanism appears to involve mitochondrial dysfunction and subsequent activation of apoptotic pathways.
Case Studies
The biological activity of Copper bis(trimethylphosphine)(tetrahydroborate) can be attributed to its ability to release copper ions in biological systems. These ions participate in redox reactions, facilitating the conversion of harmful superoxide radicals into less harmful species. Additionally, the phosphine ligands contribute to the stability and solubility of the complex in biological media.
Q & A
Q. How is copper bis(trimethylphosphine)(tetrahydroborate) employed in the chemoselective reduction of imines?
This reagent selectively reduces imines to amines in the presence of sensitive functional groups (e.g., chloro, nitro, cyano, and methoxy) without affecting them. The reaction typically uses sulfamic acid as an additive to stabilize intermediates and enhance selectivity. For example, in reductive amination of aldehydes/ketones, the imine moiety is preferentially reduced, enabling efficient synthesis of secondary amines .
- Methodology : React the substrate with copper bis(trimethylphosphine)(tetrahydroborate) (1.2 equiv) in a polar aprotic solvent (e.g., THF) at 0–25°C for 2–6 hours under inert atmosphere. Quench with aqueous NH₄Cl and purify via column chromatography.
Q. What experimental protocols are recommended for synthesizing aldehydes from acid chlorides using this reagent?
Copper bis(trimethylphosphine)(tetrahydroborate) reduces acid chlorides to aldehydes in a single step. The reaction avoids over-reduction to alcohols, a common issue with other reductants.
- Procedure : Add the reagent (1.1 equiv) to a solution of the acid chloride in anhydrous THF at –20°C. Stir for 1–2 hours, then hydrolyze with dilute HCl. Isolate the aldehyde via extraction (e.g., EtOAc/water) and recrystallization .
- Example : Reduction of p-nitrobenzoyl chloride yields p-nitrobenzaldehyde with >85% yield .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- IR Spectroscopy : Identifies BH₄⁻ stretching modes (1900–2200 cm⁻¹) and Cu–P vibrations (400–500 cm⁻¹) .
- X-ray Crystallography : Resolves the distorted tetrahedral geometry around Cu(I), with bond lengths of Cu–P = 2.25–2.30 Å and Cu–B = 2.10–2.15 Å. Hydrogen atoms in BH₄⁻ are located using low-temperature (100–300 K) diffraction data .
- NMR : P NMR shows a singlet at δ 15–20 ppm, confirming symmetrical phosphine coordination .
Advanced Research Questions
Q. What is the mechanistic basis for dimerization via dihydrogen bonding in this complex?
Dimerization proceeds through a two-step process:
- Dihydrogen-bond formation : The terminal hydride of BH₄⁻ interacts with a proton donor (e.g., CF₃CH₂OH), forming a bifurcate complex.
- Proton transfer : The rate-determining step involves proton migration from the donor to the bridging hydride, leading to dimer [{(Ph₃P)₂Cu}₂(μ,η⁴-BH₄)]⁺. Kinetic studies (variable-temperature IR) reveal an activation energy of ~45 kJ/mol .
- Computational Support : DFT/M06 calculations confirm the thermodynamic preference for bifurcate intermediates with strong proton donors (e.g., p-NO₂C₆H₄OH) .
Q. How do solvent and proton donor strength influence the reactivity of this compound?
- Solvent Effects : Polar solvents (e.g., MeOH) stabilize charged intermediates, accelerating dimerization. Nonpolar solvents (e.g., toluene) favor monomeric species.
- Proton Donor Strength : Strong donors (Hammett σ⁺ > 1.0) enhance reaction rates by stabilizing transition states. For example, CF₃CH₂OH (σ⁺ = 1.08) increases dimerization efficiency by 3× compared to MeOH (σ⁺ = 0.00) .
Q. What are the kinetic and thermodynamic parameters of proton transfer in dimerization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
